Agtad[cfwkyc]V
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Overview
Description
AGTAD[CFWKYC]V is a peptide compound with the molecular formula C62H84N14O17S2 . It is a cyclic neurosecretory hormone initially identified in fish and is structurally similar to somatostatin-14 . This compound has been studied for its potential biological activities, particularly its interaction with the urotensin II receptor .
Preparation Methods
The synthesis of AGTAD[CFWKYC]V involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). The reaction conditions for SPPS involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . Industrial production methods for peptides like this compound may involve large-scale SPPS with automated synthesizers to ensure high purity and yield.
Chemical Reactions Analysis
AGTAD[CFWKYC]V can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
AGTAD[CFWKYC]V has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurosecretory processes and its interaction with the urotensin II receptor.
Medicine: Potential therapeutic applications due to its interaction with the urotensin II receptor, which is involved in cardiovascular regulation.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques like mass spectrometry
Mechanism of Action
AGTAD[CFWKYC]V exerts its effects by binding to the urotensin II receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets involved include calcium channels and other signaling molecules that mediate the effects of the peptide .
Comparison with Similar Compounds
AGTAD[CFWKYC]V is similar to other peptides like somatostatin-14 and endothelin-1, which also interact with G-protein-coupled receptors. this compound is unique in its specific interaction with the urotensin II receptor and its distinct amino acid sequence. Similar compounds include:
Somatostatin-14: A peptide hormone that regulates the endocrine system and affects neurotransmission.
Endothelin-1: A peptide that plays a role in vasoconstriction and blood pressure regulation.
Properties
Molecular Formula |
C₇₆H₁₀₀N₁₈O₁₉S₂ |
---|---|
Molecular Weight |
1633.86 |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93)/t32-,33-,34+,41-,42-,43-,44-,45-,46-,47-,50-,51-/m0/s1 |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N |
sequence |
One Letter Code: pGlu-HGAAPECFWKYCI (Disulfide bridge: Cys8-Cys13) |
Origin of Product |
United States |
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